2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid
Overview
Description
2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid is a synthetic organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane and a suitable carbonyl compound.
Introduction of Fluorine Atoms: The difluorination of the piperidine ring is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Acetic Acid Substitution:
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group or the piperidine ring, potentially leading to the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide or potassium tert-butoxide.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Alcohols, amines, and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Chemical Biology: The compound serves as a building block for the development of probes and inhibitors for biological studies.
Drug Development: Its unique structural features make it a valuable scaffold for the design of new drugs with improved efficacy and safety profiles.
Industrial Chemistry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes, receptors, or ion channels. The presence of the fluorine atoms can enhance binding affinity and selectivity, while the tert-butoxycarbonyl group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetic acid: Lacks the difluorination, which can affect its reactivity and binding properties.
2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid, which can influence its chemical behavior and applications.
2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)butyric acid: Another analog with a butyric acid moiety, offering different steric and electronic properties.
Uniqueness
The unique combination of the tert-butoxycarbonyl group, difluorination, and acetic acid moiety in 2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid provides distinct chemical and biological properties that can be leveraged in various research and industrial applications. Its structural features can enhance stability, reactivity, and specificity in target interactions, making it a valuable compound in the development of new chemical entities.
Properties
IUPAC Name |
2-[3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(18)15-5-4-8(6-9(16)17)12(13,14)7-15/h8H,4-7H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VACJWZRQZZXARM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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